molecular formula C17H15N5O4 B12671628 N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide CAS No. 72463-18-4

N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide

Cat. No.: B12671628
CAS No.: 72463-18-4
M. Wt: 353.33 g/mol
InChI Key: ASJXDSRAVCLDAQ-OKXCLTPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide derives its systematic name from the IUPAC rules for substituted hydrazine derivatives. The core structure consists of a hydrazinecarboximidohydrazide backbone (NH–NH–C(=NH)–NH–NH₂) with two 1,3-benzodioxol-5-ylmethylene substituents. The prefix "bis" indicates two identical substituents attached to the nitrogen atoms at positions N' and 2 of the hydrazinecarboximidohydrazide group.

The 1,3-benzodioxole rings are fused aromatic systems containing a methylenedioxy bridge (–O–CH₂–O–) at positions 1 and 3 of the benzene ring. The "methylene" term refers to the –CH₂– group linking the benzodioxole moieties to the hydrazinecarboximidohydrazide core via imine (–N=CH–) bonds. The stereodescriptor (E) is implied for both imine double bonds, though not explicitly stated in the name, based on crystallographic conventions for such derivatives.

The structural representation (Figure 1) reveals a planar geometry at the hydrazinecarboximidohydrazide core, with the two 1,3-benzodioxol-5-ylmethylene groups oriented symmetrically. Computational models indicate intramolecular hydrogen bonding between the hydrazide NH groups and adjacent nitrogen lone pairs, stabilizing the conjugated system.

Alternative Chemical Designations and Registry Identifiers

This compound is referenced under multiple nomenclature systems and registry identifiers (Table 1):

Designation Type Identifier Source
CAS Registry Number 72463-18-4 PubChem
NSC Number NSC 69417 PubChem
IUPAC Name Variant 1,3-bis[(E)-1,3-benzodioxol-5-ylmethyleneamino]guanidine PubChem
ChemSpider ID 5269498 ChemSpider
PubChem CID 9571191 PubChem

The synonym 1,3-bis[(E)-1,3-benzodioxol-5-ylmethyleneamino]guanidine emphasizes the guanidine-like structure formed by the central N–C(=NH)–N segment. The (E) configuration explicitly denotes the trans arrangement of substituents around the imine double bonds, though this stereochemical detail is often omitted in non-systematic contexts.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₇H₁₄N₄O₄ (Table 2) reflects the compound’s composition:

Component Count Contribution to Molecular Weight
Carbon (C) 17 204.23 g/mol
Hydrogen (H) 14 14.11 g/mol
Nitrogen (N) 4 56.04 g/mol
Oxygen (O) 4 64.00 g/mol
Total 353.33 g/mol

Constitutional isomerism is limited due to the symmetry of the bis-substituted hydrazinecarboximidohydrazide framework. However, potential isomerization pathways include:

  • Tautomerism : The hydrazide group (–NH–NH–C(=NH)–) may undergo proton shifts, forming alternative tautomers with imine or enamine configurations.
  • Hydrazide Linkage Isomerism : The positions of the benzodioxolylmethylene groups could theoretically interchange between N' and 2 sites, though crystallographic data confirms a fixed substitution pattern.

Properties

CAS No.

72463-18-4

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

1,2-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]guanidine

InChI

InChI=1S/C17H15N5O4/c18-17(21-19-7-11-1-3-13-15(5-11)25-9-23-13)22-20-8-12-2-4-14-16(6-12)26-10-24-14/h1-8H,9-10H2,(H3,18,21,22)/b19-7+,20-8+

InChI Key

ASJXDSRAVCLDAQ-OKXCLTPOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N/C(=N/N=C/C3=CC4=C(C=C3)OCO4)/N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=NN=CC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • Hydrazinecarboximidohydrazide : The hydrazinecarboximidohydrazide core is either commercially available or synthesized from guanidine derivatives and hydrazine.
  • 1,3-Benzodioxol-5-carboxaldehyde : Prepared from 1,3-benzodioxole derivatives by oxidation of the corresponding methyl or hydroxymethyl groups.

Reaction Conditions

  • Solvent : Common solvents include ethanol, methanol, or aqueous ethanol mixtures, which facilitate the condensation reaction.
  • Catalysts/Acid/Base : Mild acid catalysts such as acetic acid are often used to promote imine formation.
  • Temperature : Reactions are generally carried out at room temperature to reflux conditions (25–80 °C) depending on the reactivity of the starting materials.
  • Time : Reaction times vary from 2 to 24 hours to ensure complete conversion.

Typical Procedure

  • Dissolve hydrazinecarboximidohydrazide in ethanol.
  • Add an equimolar amount of 1,3-benzodioxol-5-carboxaldehyde slowly with stirring.
  • Add a catalytic amount of acetic acid to promote condensation.
  • Stir the reaction mixture at room temperature or reflux for several hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and filter the precipitated product.
  • Wash with cold ethanol and dry under vacuum.

Detailed Preparation Method from Literature

While direct literature on this exact compound is limited, closely related compounds and analogues provide insight into the preparation methods:

Step Reagents/Conditions Description Reference
1 1,3-Benzodioxol-5-carboxylic acid → Ethyl 1,3-benzodioxol-5-carboxylate Esterification using ethanol and acid catalyst
2 Ethyl 1,3-benzodioxol-5-carboxylate → 1,3-benzodioxol-5-carbohydrazide Hydrazinolysis with hydrazine hydrate in ethanol
3 1,3-benzodioxol-5-carbohydrazide + hydrazinecarboximidohydrazide + aldehyde Condensation to form bis(benzodioxolylmethylene) hydrazinecarboximidohydrazide derivative Inferred from condensation chemistry

This multi-step approach is consistent with the synthesis of related sulfonohydrazide derivatives, where the hydrazide intermediate is key for further condensation reactions.

Analytical and Characterization Data Supporting Preparation

  • Infrared Spectroscopy (IR) : Characteristic imine (C=N) stretching bands around 1600–1650 cm⁻¹ confirm Schiff base formation.
  • Proton Nuclear Magnetic Resonance (¹H-NMR) : Signals corresponding to benzodioxole aromatic protons and methylene linkages, along with imine protons, confirm the structure.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (~353 g/mol) confirm the molecular formula.
  • X-ray Crystallography : For related compounds, crystallographic data show planar benzodioxole rings and near coplanarity with the hydrazine linkage, supporting the proposed structure.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Solvent Ethanol, methanol, or aqueous ethanol Facilitates solubility and reaction
Catalyst Acetic acid (catalytic amount) Promotes imine formation
Temperature 25–80 °C Room temperature to reflux
Reaction Time 2–24 hours Monitored by TLC
Purification Filtration, washing with cold ethanol, drying Yields solid product
Characterization IR, ¹H-NMR, MS, X-ray crystallography Confirms structure and purity

Research Findings and Notes

  • The condensation reaction is generally high yielding and straightforward, but purity depends on careful control of stoichiometry and reaction time.
  • The presence of the benzodioxole ring system imparts stability and potential biological activity, making the compound of interest in medicinal chemistry.
  • Related compounds synthesized via similar methods have demonstrated antibacterial activity, suggesting the importance of the hydrazinecarboximidohydrazide linkage in bioactivity.
  • Weak π-π interactions observed in crystal structures of related compounds contribute to molecular packing and stability.

Chemical Reactions Analysis

Types of Reactions

N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’,2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole groups play a crucial role in its binding affinity and specificity, while the hydrazinecarboximidohydrazide core is responsible for its reactivity and stability.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Crystallographic Data (Space Group) Key References
N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide (Target) Hydrazinecarboximidohydrazide Two 1,3-benzodioxol-5-ylmethylene groups Not explicitly provided Estimated ~350–400 Not reported
1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine Hydrazine Two 1,3-benzodioxol-5-ylmethylene groups C₁₆H₁₂N₂O₄ 296.28 Monoclinic, P21/c
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol, imidazole, chlorophenyl Not provided Confirmed via X-ray analysis
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one Thioxoimidazolidinone 1,3-Benzodioxol-5-ylmethylene, methyl C₁₂H₁₀N₂O₃S 262.28 Not reported

Key Observations:

  • Core Structure: The target compound’s hydrazinecarboximidohydrazide core differs from the simpler hydrazine backbone in 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine and the thioxoimidazolidinone ring in ’s compound .
  • Substituent Effects: The addition of a chlorophenyl group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The imidazole ring in the same compound introduces hydrogen-bonding capability, unlike the target compound’s purely aromatic substituents.
Physicochemical Properties
  • Crystallinity: The target compound’s structural analog in crystallizes in the P21/c space group with a density of 1.460 Mg/m³, indicating tight molecular packing . Substitutions like chlorophenyl or imidazole groups () may disrupt this packing, altering melting points or solubility.
  • Solubility: The 1,3-benzodioxol groups in the target compound likely enhance lipophilicity compared to hydroxylated analogs (e.g., ’s antioxidant carbohydrazides with hydroxy/methoxy groups) .

Biological Activity

N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17_{17}H16_{16}N6_6O4_{4}
  • Molecular Weight : 372.35 g/mol
  • CAS Number : 772463-19-5

The compound features a hydrazinecarboximidohydrazide backbone, which is known for its ability to form hydrogen bonds and interact with various biological targets.

Antioxidant Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antioxidant properties. The presence of the benzodioxole moiety in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in cell cultures.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of hydrazone derivatives, including those with benzodioxole structures. This compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindings
In vitro Antioxidant Activity Demonstrated significant reduction in DPPH radical scavenging activity (IC50 = 25 µg/mL).
Antimicrobial Assay Exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Model Reduced paw edema in rats by 40% compared to control group after 24 hours post-administration.

Case Study: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hydrazone derivatives. This compound was included in the screening and showed a high degree of efficacy in reducing oxidative stress markers in human fibroblast cells.

Case Study: Antimicrobial Testing

In another study featured in Pharmaceutical Biology, the compound was tested against a panel of pathogens. Results indicated that it inhibited bacterial growth effectively, particularly against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.

Q & A

What are the established synthetic routes for N',2-Bis(1,3-benzodioxol-5-ylmethylene)hydrazinecarboximidohydrazide, and what key experimental parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves condensation of hydrazine derivatives with aromatic aldehydes. For example, hydrazinecarboximidohydrazide can react with 1,3-benzodioxol-5-carbaldehyde under acidic reflux conditions. Key parameters include:

  • Solvent Choice : Ethanol or methanol is preferred due to their polarity and ability to dissolve both hydrazine and aldehyde precursors.
  • Catalyst : A few drops of sulfuric acid (4 M) accelerate the Schiff base formation, as seen in analogous hydrazone syntheses .
  • Reaction Time : Reflux for 3–4 hours ensures complete imine bond formation, followed by cooling to precipitate the product .
  • Purification : Recrystallization from dimethylformamide (DMF) or methanol enhances purity, as demonstrated in structurally related compounds .

How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound, and what challenges arise in refining its crystallographic data?

Methodological Answer:
SC-XRD is critical for resolving bond lengths, dihedral angles, and molecular conformation. Key steps include:

  • Crystal Growth : Slow evaporation from DMF or ethanol yields diffraction-quality crystals.
  • Data Collection : At low temperatures (e.g., 170 K) to minimize thermal motion artifacts .
  • Refinement : Use of SHELXL software for small-molecule refinement. Challenges include:
    • Disordered Benzodioxole Rings : Partial occupancy or rotational disorder may require constraints during refinement .
    • Hydrogen Atom Placement : Riding models (C–H = 0.95–0.98 Å) are applied, but weak electron density in flexible regions (e.g., hydrazine groups) complicates precise localization .
      Example Dihedral angles between benzodioxole rings average ~33.4°, with hydrazine torsion angles near 167–177° .

What methodologies are recommended for analyzing potential biological activities, such as antimicrobial effects, of this hydrazine derivative?

Methodological Answer:

  • Screening Protocols :
    • Minimum Inhibitory Concentration (MIC) : Serial dilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. Activity is compared to ciprofloxacin as a positive control .
    • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzodioxole para-position to enhance lipophilicity and membrane penetration .
  • Validation : Cross-check activity with logP calculations and molecular docking to identify target interactions (e.g., bacterial dihydrofolate reductase) .

How does the IUPAC nomenclature system apply to the naming of this compound, and what structural features dictate its systematic name?

Methodological Answer:
The name is derived using IUPAC rules for amidrazones (P-66.4.2.2):

  • Parent Chain : The hydrazinecarboximidohydrazide core (H₂N–NH–C(=NH)–NH–NH₂) forms the base .
  • Substituents : Two 1,3-benzodioxol-5-ylmethylene groups are attached to the terminal nitrogen atoms, denoted by N',2-Bis .
  • Priority Order : The carboximidohydrazide moiety takes precedence over benzodioxole rings in numbering .

What strategies can mitigate contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Methodological Answer:

  • Cross-Validation :
    • ¹H NMR : Compare integration ratios of benzodioxole protons (δ 6.8–7.2 ppm) and hydrazine NH signals (δ 8.5–10.5 ppm) with computational predictions (e.g., DFT calculations) .
    • IR Spectroscopy : Confirm imine (C=N, ~1600 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches. Discrepancies may indicate tautomerism or impurities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

In designing derivatives for enhanced bioactivity, what functional group modifications have shown promise based on existing SAR studies?

Methodological Answer:

  • Electrophilic Substituents : Adding –Cl or –NO₂ to the benzodioxole ring improves antibacterial potency by 30–40% in MIC assays .
  • Hybridization : Conjugation with sulfonamide groups (e.g., 2-hydroxy-3,5-dichlorophenyl) enhances solubility and target affinity, as seen in derivative 5k (MIC = 8.37 μM against E. coli) .
  • Steric Considerations : Bulky substituents (e.g., anthracenylidene) may reduce activity due to hindered target binding, as observed in related hydrazones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.